ヨードベンゾグアニジン
概要
説明
ヨードベンゾイルグアニジン硫酸塩 I-123は、主に診断画像に使用される放射性医薬品化合物です。 これは、副腎神経支配組織のガンマシンチグラフィーに特に有用であり、転移性褐色細胞腫または神経芽腫の検出に役立ちます 。 さらに、これは心不全患者の心筋の交感神経支配を評価するために使用されます .
科学的研究の応用
Iobenguane sulfate I-123 has several scientific research applications, particularly in the fields of medicine and biology. It is used in the diagnostic imaging of adrenergically innervated tissues to detect metastatic pheochromocytoma or neuroblastoma . Additionally, it is used to assess the sympathetic innervation of the myocardium in patients with heart failure . The compound is also valuable in research studies involving the evaluation of adrenergic nerve function and the distribution of adrenergic receptors in various tissues .
作用機序
ヨードベンゾイルグアニジン硫酸塩 I-123は、ノルアドレナリン取り込みトランスポーターを介して副腎神経終末に輸送されます 。 神経終末内に入ると、それは急速に全身循環からクリアされ、副腎神経支配組織に集められます 。 これにより、これらの組織とその関連する臓器のガンマシンチグラフィー画像が診断目的で可能になります 。 ヨードベンゾイルグアニジン硫酸塩 I-123の分子標的は、副腎神経終末と副腎神経支配組織を含みます .
類似の化合物との比較
類似の化合物:- ヨードベンゾイルグアニジン硫酸塩 I-131
- メタヨードベンジルグアニジン (MIBG)
- グアネチジン
比較: ヨードベンゾイルグアニジン硫酸塩 I-123は、主に診断画像に使用される放射性同位体であるヨウ素-123の使用において独自です 。 対照的に、ヨードベンゾイルグアニジン硫酸塩 I-131はヨウ素-131を使用し、これは、より高いエネルギー放射のために、画像および治療の両方の目的に使用できます 。 メタヨードベンジルグアニジン (MIBG)は、画像および治療の目的に使用される別の類似の化合物ですが、ヨウ素-123またはヨウ素-131のいずれかを組み込むことができます 。 一方、グアネチジンは、高血圧の治療に歴史的に使用されてきた非放射性化合物です .
生化学分析
Biochemical Properties
The structure of Iobenguane is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, Iobenguane is stored in the presynaptic storage vesicles . This biochemical property allows Iobenguane to interact with enzymes, proteins, and other biomolecules involved in the adrenergic system.
Cellular Effects
Iobenguane exerts its effects on various types of cells, particularly those in the adrenal medulla and other adrenergic tissues . It influences cell function by mimicking the actions of norepinephrine, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Iobenguane’s mechanism of action is closely related to its structural similarity to noradrenaline . It is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . Once inside the nerve terminals, Iobenguane is stored in presynaptic storage vesicles, where it can exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, Iobenguane has been shown to have extended stability . A study found that an Iobenguane sulfate solution remained stable for 91 days when stored in polycarbonate syringes at 4–7 °C . This suggests that Iobenguane has long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
While specific studies on dosage effects of Iobenguane in animal models were not found, it is known that less than 10% of the administered Iobenguane gets metabolized into m-iodohippuric acid (MIHA) . This suggests that the majority of Iobenguane remains active in the body, potentially leading to dosage-dependent effects.
Metabolic Pathways
Iobenguane is involved in the adrenergic system’s metabolic pathways .
Transport and Distribution
Iobenguane is rapidly cleared from the blood and is highly retained in adrenergic tissues . This suggests that Iobenguane is transported and distributed within cells and tissues via the bloodstream and is likely to interact with transporters or binding proteins associated with the adrenergic system.
Subcellular Localization
Iobenguane is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . This indicates that Iobenguane is localized to these subcellular compartments, where it can exert its activity or function .
準備方法
合成経路および反応条件: ヨードベンゾイルグアニジン硫酸塩 I-123は、ヨードベンゾイルグアニジンの分子構造に放射性ヨウ素-123を組み込むことによって合成されます。 このプロセスは、シクロトロンで生成された放射性核種であるヨウ素-123を含み、これは電子捕獲によってテルル-123に崩壊します 。 合成は通常、ヨードベンゾイルグアニジンとヨウ素-123を制御された条件下で反応させて、放射性同位体の正しい組み込みを保証します .
工業生産方法: ヨードベンゾイルグアニジン硫酸塩 I-123の工業生産には、ヨードベンゾイルグアニジン硫酸塩を含む滅菌溶液を調製し、その分子の部分を放射性ヨウ素-123で標識することが含まれます。 次に、溶液は、放射線被ばくを防ぐために適切に遮蔽された単回用または複数回用容器にパッケージングされます 。 製造プロセスには、最終製品の放射化学的純度と放射性核種の純度を保証するための厳格な品質管理対策も含まれます .
化学反応の分析
反応の種類: ヨードベンゾイルグアニジン硫酸塩 I-123は、主にヨウ素-123同位体がヨードベンゾイルグアニジンの分子構造に組み込まれる置換反応を起こします .
一般的な試薬と条件: ヨードベンゾイルグアニジン硫酸塩 I-123の合成で使用される一般的な試薬には、ヨードベンゾイルグアニジンとヨウ素-123が含まれます。 反応条件は通常、放射性同位体の効率的な組み込みを保証するために、制御された温度とpHで行われます .
生成された主要な製品: ヨードベンゾイルグアニジン硫酸塩 I-123の合成から生成された主要な製品は、診断画像に使用される放射性標識化合物自体です .
科学研究アプリケーション
ヨードベンゾイルグアニジン硫酸塩 I-123は、特に医学と生物学の分野で、いくつかの科学研究アプリケーションを持っています。 これは、副腎神経支配組織の診断画像に使用され、転移性褐色細胞腫または神経芽腫を検出します 。 さらに、これは心不全患者の心筋の交感神経支配を評価するために使用されます 。 この化合物は、交感神経機能の評価やさまざまな組織における交感神経受容体の分布を含む研究にも役立ちます .
類似化合物との比較
Similar Compounds:
- Iobenguane sulfate I-131
- Metaiodobenzylguanidine (MIBG)
- Guanethidine
Comparison: Iobenguane sulfate I-123 is unique in its use of iodine-123 as the radioactive isotope, which is primarily used for diagnostic imaging . In contrast, Iobenguane sulfate I-131 uses iodine-131, which can be used for both imaging and therapeutic purposes due to its higher energy emissions . Metaiodobenzylguanidine (MIBG) is another similar compound that is used for imaging and therapeutic purposes, but it can incorporate either iodine-123 or iodine-131 . Guanethidine, on the other hand, is a non-radioactive compound that was historically used for the treatment of hypertension .
特性
Key on ui mechanism of action |
Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |
---|---|
CAS番号 |
80663-95-2 |
分子式 |
C16H22I2N6O4S |
分子量 |
640.3 g/mol |
IUPAC名 |
2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |
InChIキー |
XNACDNPGABUBFR-FKNPGSCZSA-N |
SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
異性体SMILES |
C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |
正規SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
外観 |
Solid powder |
沸点 |
100°C |
melting_point |
0°C |
Key on ui other cas no. |
80663-95-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MIBG acts as an analog of norepinephrine and targets the norepinephrine transporter (NET) [, , ]. It utilizes the same uptake and retention mechanisms as norepinephrine within sympathetic neurons [, , ]. This uptake is sodium-dependent, saturable, and can be inhibited by drugs like desmethylimipramine and ouabain []. Once inside the neuron, MIBG is stored primarily in an extravesicular manner, unlike biogenic amines in normal adrenomedullary tissue, which utilize granular storage []. This specific accumulation in adrenergic tissues allows for both imaging and therapeutic applications in neuroendocrine tumors [, , ].
A: Research indicates that a 2.2 mg/mL solution of m-Iodobenzylguanidine sulfate stored in polycarbonate syringes at 4-7°C remains stable for 91 days []. Analysis using high-performance liquid chromatography demonstrated that m-Iodobenzylguanidine concentration consistently exceeded 93% of the initial concentration throughout the study period []. Additionally, no alterations in color or turbidity were observed [].
A: Research exploring the substitution of the benzene ring with a pyridine ring in MIBG, specifically creating 3-guanidinomethyl-5-iodopyridine (GMIP), revealed that this modification eliminates uptake by the uptake-1 pathway []. This finding highlights the importance of the benzene ring for the specific pharmacological activity of MIBG.
A: Studies show that Ultratrace I-131-MIBG is rapidly cleared from the bloodstream and primarily excreted through urine, with 80.3% +/- 2.8% of the administered dose eliminated within 120 hours [].
A: Yes, research has identified variations in MIBG uptake and storage across different neuroblastoma cell lines. For instance, the SK-N-BE(2)C cell line exhibits both specific MIBG uptake and efficient extravesicular storage []. On the other hand, LAN-5 cells lack the ability to effectively store MIBG despite demonstrating a specific uptake mechanism []. Other cell lines, like GI-LI-N and GI-CA-N, lack both uptake and storage capacity for MIBG [].
A: Studies using a murine xenograft model of neuroblastoma demonstrated that tumors engineered to overexpress hNET exhibited significantly higher uptake and retention of MIBG compared to unmodified tumors []. This finding suggests that hNET expression plays a crucial role in the efficacy of MIBG therapy in neuroblastoma.
A: Research indicates that the presence of non-radioactive "carrier" MIBG molecules can potentially reduce the therapeutic efficacy of I-131-MIBG []. This reduction is attributed to competition for uptake with the radioactive I-131-MIBG, leading to lower tumor radiation exposure [].
A: The most frequently reported adverse events associated with HSA I-131 MIBG treatment are gastrointestinal toxicities, particularly nausea and vomiting []. These gastrointestinal side effects were not observed after dosimetry doses []. Myelosuppression is another expected toxicity, with Grade 3 occurring in 17% and Grade 4 in 20% of patients [].
A: HSA I-131 MIBG did not demonstrate a concerning cardiovascular safety signal. While changes in blood pressure were reported, these were considered consistent with the underlying hypertension commonly observed in pheochromocytoma and paraganglioma (PPGL), and not directly attributed to the drug itself [].
A: Long-term follow-up data (up to 10 years) from a phase 2a study of HSA I-131 MIBG in patients with relapsed/refractory high-risk neuroblastoma indicated that the treatment was generally well-tolerated []. One patient in this study developed secondary myelodysplastic syndrome, which entered remission following allogeneic bone marrow transplant [].
A: In a pivotal phase 2 clinical trial, a moderate but statistically significant correlation was observed between biomarker response, specifically a decrease in tumor marker levels, and both objective tumor response and a sustained reduction in antihypertensive medication []. This correlation was particularly strong in patients with tumors that solely overproduced norepinephrine [].
A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed methods for determining the radiochemical purity of I-131-MIBG [, ].
A: HPLC offers a rapid and straightforward approach for assessing the radiochemical purity of therapeutic doses of I-131-MIBG, often within minutes, without requiring any sample pretreatment []. This method is considered safer from a radiation protection standpoint, especially when dealing with therapeutic quantities of radioactive material [].
A: Researchers have investigated m-(ω-[18F]fluoroalkyl)benzylguanidines as possible alternatives to MIBG for PET imaging of the adrenal medulla []. Preclinical studies in mice showed promising results with high adrenal uptake, suggesting further exploration of these compounds as potential PET radiopharmaceuticals [].
A: Initially developed for imaging the adrenal medulla, MIBG's application expanded to encompass a wide range of neural crest-derived tumors, both for diagnosis and therapy []. Recent years have witnessed a resurgence of interest in MIBG, particularly for assessing cardiac sympathetic neuronal activity, surpassing its use in oncological imaging [].
A: Advancements in radiochemistry and instrumentation have been instrumental in broadening the applications of MIBG []. These interdisciplinary collaborations have led to the development of new formulations, improved labeling techniques, and more sensitive imaging modalities, all contributing to a better understanding and utilization of MIBG in various clinical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。